(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid
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Overview
Description
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid: is an organic compound that belongs to the class of amino acids. It contains an amino group, a hydroxyl group, and a carboxyl group, making it a versatile molecule in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the use of amino alcohols and carboxylic acids under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: In biological research, it serves as a model compound to study enzyme-substrate interactions and protein folding mechanisms.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating various biochemical reactions and pathways.
Comparison with Similar Compounds
- (2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid
- (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness: The presence of both amino and hydroxyl groups in (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid makes it unique in its reactivity and versatility. It can participate in a wide range of chemical reactions and has diverse applications in various fields.
Properties
Molecular Formula |
C6H14N2O3 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O3/c1-4(6(10)11)8-3-5(9)2-7/h4-5,8-9H,2-3,7H2,1H3,(H,10,11)/t4-,5?/m0/s1 |
InChI Key |
MEMLAZUOYHYCPF-ROLXFIACSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(CN)O |
Canonical SMILES |
CC(C(=O)O)NCC(CN)O |
Origin of Product |
United States |
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